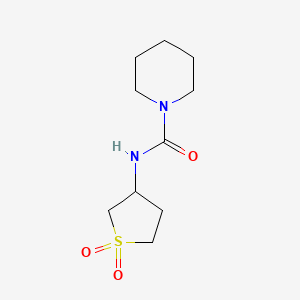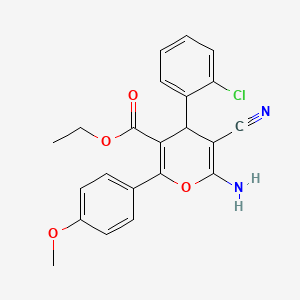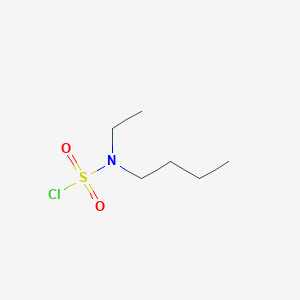![molecular formula C13H17NO5 B12122593 4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid](/img/structure/B12122593.png)
4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenoxy)butyric acid , is a chemical compound with the molecular formula C11H14O4. It features a butanoic acid backbone with a 4-methoxyphenoxy group and an acetamido (NHCOCH3) substituent. The compound’s structure is as follows:
Structure: C11H14O4
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of 4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid involves several steps. While I don’t have specific data for this compound, similar compounds are often synthesized through organic reactions. One possible route could be the amidation of 4-(4-Methoxyphenoxy)butyric acid with an appropriate amine (e.g., acetamide).
Industrial Production: Industrial-scale production methods for this compound may vary, but they likely involve efficient and scalable synthetic processes. Unfortunately, detailed industrial protocols are proprietary and not widely available.
Analyse Chemischer Reaktionen
Reactions: 4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid may undergo various chemical reactions, including:
Amidation: Formation of the amide bond between the carboxylic acid group and the amine group.
Esterification: Conversion of the carboxylic acid to an ester.
Hydrolysis: Cleavage of the amide bond under acidic or basic conditions.
Amidation: Typically involves coupling agents (e.g., DCC, EDC) and mild conditions.
Esterification: Reaction with an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., sulfuric acid).
Hydrolysis: Acidic or basic hydrolysis (e.g., using HCl or NaOH).
Major Products: The major product of the amidation reaction would be this compound itself.
Wissenschaftliche Forschungsanwendungen
Medicine: It might be explored as a drug candidate due to its structural features.
Biology: Researchers could investigate its effects on cellular processes.
Chemistry: It could serve as a building block for more complex molecules.
Industry: Its unique properties may find applications in materials science or chemical engineering.
Wirkmechanismus
The exact mechanism of action remains speculative without specific research data. it could interact with cellular receptors, enzymes, or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, it’s essential to compare 4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid with related molecules. Similar compounds might include other carboxylic acids, amides, or phenolic derivatives.
Remember that this information is based on general knowledge, and specific studies on this compound may provide more insights
Eigenschaften
Molekularformel |
C13H17NO5 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
4-[[2-(4-methoxyphenoxy)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-18-10-4-6-11(7-5-10)19-9-12(15)14-8-2-3-13(16)17/h4-7H,2-3,8-9H2,1H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
AMKRTOKNBUFEOP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B12122511.png)

![N-[2-(4-Fluoro-phenyl)-ethyl]-succinamic acid](/img/structure/B12122525.png)

![2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12122535.png)



![1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propan-1-one](/img/structure/B12122566.png)

![2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B12122577.png)



